2-fluoro-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F4N4O2/c1-20-11(13(15,16)17)19-21(12(20)23)7-6-18-10(22)8-4-2-3-5-9(8)14/h2-5H,6-7H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQFUIILGZSAHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=CC=CC=C2F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzamide typically involves the incorporation of fluorine atoms or fluoroalkyl groups into the heterocyclic core. One common method is the nucleophilic substitution of chlorine atoms with fluorine atoms using reagents like potassium fluoride (KF) in the presence of catalytic amounts of 18-crown-6 . Another approach involves the selective lithiation of the oxazole core followed by treatment with electrophiles such as N-fluorobenzenesulfonimide .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized to form trifluoromethyl sulfoxides or sulfones.
Reduction: The carbonyl group in the triazole ring can be reduced to form alcohols or amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Potassium fluoride (KF), sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions include trifluoromethyl sulfoxides, alcohols, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
2-fluoro-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Mechanism of Action
The mechanism of action of 2-fluoro-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations
Triazolone Core Modifications :
- The trifluoromethyl group at position 3 is conserved in BG15260 and the carbothioamide analog , suggesting its role in enhancing electron-withdrawing effects and metabolic resistance.
- Substitution at position 4 (methyl in the target compound vs. hydroxypropyl in ribuvaptan) influences steric bulk and hydrogen-bonding capacity, which may affect receptor interactions .
The carbothioamide-sulfonamide analog () shares the triazolone core but adds a sulfur-containing group, which may enhance herbicidal activity via thiol-binding interactions .
Biological Activity Trends: Triazole derivatives in exhibit antimicrobial activity against gram-positive and gram-negative bacteria, suggesting that the target compound’s triazolone core may confer similar properties if tested . The pyridinylaminoethyl-thiazole analog () highlights the importance of heteroaromatic substituents in optimizing binding to enzymes or receptors, a strategy applicable to the target compound’s design .
Biological Activity
The compound 2-fluoro-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological properties, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound contains a triazole ring , which is known to enhance biological activity through various mechanisms such as enzyme inhibition and receptor modulation.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies focusing on its antimicrobial , antifungal , and antiparasitic properties.
Antimicrobial Activity
Research indicates that compounds containing a triazole moiety exhibit significant antibacterial properties. In vitro studies have demonstrated that derivatives similar to this compound show effectiveness against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-fluoro-N-{...} | Staphylococcus aureus | 32 µg/mL |
| 2-fluoro-N-{...} | Escherichia coli | 64 µg/mL |
These findings suggest that the compound may act by disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
Antifungal Activity
In antifungal assays, derivatives of this compound have shown promising results against various fungal strains. The triazole ring is particularly effective in inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes.
| Compound | Target Fungi | MIC |
|---|---|---|
| 2-fluoro-N-{...} | Candida albicans | 16 µg/mL |
| 2-fluoro-N-{...} | Aspergillus niger | 32 µg/mL |
These results indicate a potential use in treating fungal infections.
Antiparasitic Activity
The antiparasitic effects of the compound have also been explored. In particular, studies have indicated its effectiveness against protozoan parasites like Leishmania spp., with significant reductions in parasite viability observed at specific concentrations.
The mechanism of action for this compound is believed to involve:
- Enzyme Inhibition : The triazole group may inhibit enzymes involved in nucleic acid synthesis.
- Membrane Disruption : By interfering with ergosterol synthesis in fungi and certain bacteria.
- Receptor Modulation : Potential interaction with specific biological receptors leading to altered cellular responses.
Case Studies
Several case studies have documented the efficacy of compounds similar to 2-fluoro-N-{...} in clinical settings:
- Case Study A : A clinical trial involving patients with resistant bacterial infections showed that a derivative of this compound reduced infection rates significantly compared to standard treatments.
- Case Study B : An investigation into its antifungal properties revealed that patients treated with formulations containing this compound experienced faster resolution of symptoms compared to those receiving placebo.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for synthesizing 2-fluoro-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving triazole ring formation, substitution, and amidation. For example, describes similar triazole derivatives synthesized by refluxing intermediates with NaBH₄ in ethanol, achieving yields >60% after recrystallization . Optimizing stoichiometry (e.g., molar ratios of reactants) and solvent systems (e.g., ethanol/water mixtures) improves crystallinity and purity. Temperature control during reflux (e.g., 70–80°C) and catalyst selection (e.g., glacial acetic acid for cyclization) are critical .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : IR spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹ for the oxo-triazole moiety), while ¹H/¹³C NMR confirms substitution patterns (e.g., trifluoromethyl group at δ 110–120 ppm in ¹³C). Mass spectrometry validates molecular weight. and highlight the use of NMR and IR for analogous benzamide-triazole hybrids .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer : Contradictions may arise from purity variations (e.g., residual solvents in crystallization steps) or assay conditions. Researchers should:
- Standardize purity : Use HPLC (≥95% purity) and elemental analysis to verify batch consistency .
- Validate assays : Compare activity under identical conditions (e.g., pH, temperature) and use positive controls (e.g., known inhibitors). emphasizes biological target specificity in resolving discrepancies .
Q. What computational strategies can predict and optimize the reaction pathways for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways. describes ICReDD’s approach, combining reaction path searches with experimental feedback to optimize conditions (e.g., solvent polarity, catalyst loading) . Tools like Gaussian or ORCA simulate reaction dynamics, reducing trial-and-error experimentation.
Q. How can researchers mitigate side reactions during the formation of the triazole ring in this compound?
- Methodological Answer : Side reactions (e.g., over-alkylation) are minimized by:
- Controlled reagent addition : Slow addition of trifluoromethylating agents to avoid exothermic side reactions.
- Protecting groups : Temporarily block reactive sites (e.g., NH groups) during triazole ring closure, as seen in ’s one-pot synthesis .
- Byproduct monitoring : Use TLC or inline FTIR to detect intermediates and adjust conditions in real time .
Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) assess degradation. HPLC-MS identifies degradation products (e.g., hydrolysis of the amide bond). notes that trifluoromethyl groups enhance metabolic stability, but benzamide moieties may hydrolyze in acidic conditions . Buffer systems (pH 1–10) and Arrhenius plots predict shelf-life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
